molecular formula C17H13Cl2NO5 B271525 Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate

Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate

Katalognummer B271525
Molekulargewicht: 382.2 g/mol
InChI-Schlüssel: KIIJESZEAUGCIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate, also known as DCDP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. DCDP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 387.21 g/mol.

Wirkmechanismus

The mechanism of action of Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells, leading to cell death. In agriculture, this compound inhibits the activity of certain enzymes in plants, leading to the inhibition of plant growth. In material science, this compound can act as a building block for the synthesis of novel polymers and materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound has been shown to induce cell death in cancer cells, leading to tumor regression. In agriculture, this compound can inhibit the growth of plants, leading to reduced crop yield. In material science, this compound can be used to synthesize novel materials with unique properties.

Vorteile Und Einschränkungen Für Laborexperimente

Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate has several advantages and limitations when used in lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible experiments. Another advantage is its versatility, as it can be used in various applications. However, one limitation is its toxicity, which requires careful handling and disposal. Another limitation is its cost, as it can be expensive to synthesize.

Zukünftige Richtungen

There are several future directions for the study of Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate. In medicine, further research is needed to determine the efficacy and safety of this compound as an anticancer agent in clinical trials. In agriculture, further research is needed to develop this compound-based herbicides that are more effective and environmentally friendly. In material science, further research is needed to explore the potential of this compound as a building block for the synthesis of novel materials with unique properties.

Synthesemethoden

Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate can be synthesized through a multistep reaction process, starting from isophthalic acid and 2,4-dichlorobenzoyl chloride. The reaction involves the use of various reagents, such as dimethylamine, triethylamine, and acetic anhydride, and requires careful control of reaction conditions, including temperature, pH, and reaction time. The final product can be purified through recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

Dimethyl 5-((2,4-dichlorobenzoyl)amino)isophthalate has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit the activity of certain enzymes in plants. In material science, this compound has been investigated as a potential building block for the synthesis of novel polymers and materials.

Eigenschaften

Molekularformel

C17H13Cl2NO5

Molekulargewicht

382.2 g/mol

IUPAC-Name

dimethyl 5-[(2,4-dichlorobenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H13Cl2NO5/c1-24-16(22)9-5-10(17(23)25-2)7-12(6-9)20-15(21)13-4-3-11(18)8-14(13)19/h3-8H,1-2H3,(H,20,21)

InChI-Schlüssel

KIIJESZEAUGCIS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Kanonische SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Piktogramme

Environmental Hazard

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.